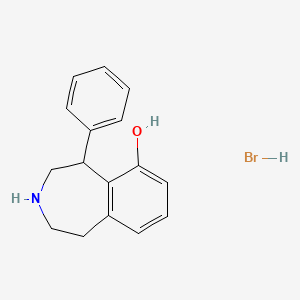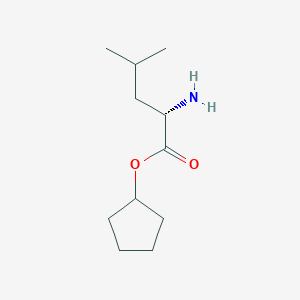![molecular formula C20H26N6O4 B8527309 tert-butyl N-[1-[2-(2-nitroanilino)pyrimidin-4-yl]piperidin-3-yl]carbamate](/img/structure/B8527309.png)
tert-butyl N-[1-[2-(2-nitroanilino)pyrimidin-4-yl]piperidin-3-yl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-butyl N-[1-[2-(2-nitroanilino)pyrimidin-4-yl]piperidin-3-yl]carbamate is a complex organic compound that belongs to the class of carbamates It features a piperidine ring substituted with a pyrimidine moiety and a nitrophenyl group
Méthodes De Préparation
The synthesis of tert-butyl N-[1-[2-(2-nitroanilino)pyrimidin-4-yl]piperidin-3-yl]carbamate typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Pyrimidine Moiety: The pyrimidine ring is introduced via a nucleophilic substitution reaction.
Attachment of the Nitrophenyl Group: The nitrophenyl group is attached through an electrophilic aromatic substitution reaction.
Carbamate Formation: The final step involves the formation of the carbamate group by reacting the intermediate with tert-butyl chloroformate under basic conditions.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity.
Analyse Des Réactions Chimiques
tert-butyl N-[1-[2-(2-nitroanilino)pyrimidin-4-yl]piperidin-3-yl]carbamate undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can undergo oxidation to form nitro derivatives.
Reduction: The nitrophenyl group can also be reduced to form amino derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., hydrogen gas with a palladium catalyst), and nucleophiles (e.g., amines).
Applications De Recherche Scientifique
tert-butyl N-[1-[2-(2-nitroanilino)pyrimidin-4-yl]piperidin-3-yl]carbamate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Biological Research: The compound is used in studies to understand its interactions with biological macromolecules, such as proteins and nucleic acids.
Material Science: It is explored for its potential use in the development of novel materials with specific properties, such as conductivity or fluorescence.
Chemical Biology: The compound is used as a probe to study biochemical pathways and molecular mechanisms in cells.
Mécanisme D'action
The mechanism of action of tert-butyl N-[1-[2-(2-nitroanilino)pyrimidin-4-yl]piperidin-3-yl]carbamate involves its interaction with specific molecular targets. The nitrophenyl group can participate in hydrogen bonding and π-π interactions with target proteins, while the pyrimidine moiety can engage in base-pairing interactions with nucleic acids. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
tert-butyl N-[1-[2-(2-nitroanilino)pyrimidin-4-yl]piperidin-3-yl]carbamate can be compared with similar compounds, such as:
Tert-butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate: This compound features a similar piperidine ring but with different substituents.
Tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate: This compound has a piperazine ring instead of a piperidine ring.
Tert-butyl (2-(4-(6-((6-acetyl-8-cyclopentyl-5-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidin-2-yl)amino)pyridin-3-yl)piperazin-1-yl)-2-oxoethyl)carbamate: This compound has a more complex structure with additional functional groups.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C20H26N6O4 |
|---|---|
Poids moléculaire |
414.5 g/mol |
Nom IUPAC |
tert-butyl N-[1-[2-(2-nitroanilino)pyrimidin-4-yl]piperidin-3-yl]carbamate |
InChI |
InChI=1S/C20H26N6O4/c1-20(2,3)30-19(27)22-14-7-6-12-25(13-14)17-10-11-21-18(24-17)23-15-8-4-5-9-16(15)26(28)29/h4-5,8-11,14H,6-7,12-13H2,1-3H3,(H,22,27)(H,21,23,24) |
Clé InChI |
BITBHSYHDFZLPK-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NC1CCCN(C1)C2=NC(=NC=C2)NC3=CC=CC=C3[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[1,1'-Biphenyl]-4-sulfonamide, N-(4-hydroxybutyl)-4'-(trifluoromethoxy)-](/img/structure/B8527239.png)



![2-[(1H-Imidazol-5-yl)methylidene]-3,4-dihydronaphthalen-1(2H)-one](/img/structure/B8527264.png)

![Methyl ((S)-1-((S)-2-(4-(4'-amino-[1,1'-biphenyl]-4-yl)-1H-imidazol-2-yl)pyrrolidin-1-yl)-3-methyl-1-oxobutan-2-yl)carbamate](/img/structure/B8527280.png)


![(5-Amino-[1,2,4]thiadiazol-3-yl)-acetic acid](/img/structure/B8527293.png)
![2-(1-(Cyclopropylmethyl)-1H-pyrrolo[2,3-b]pyridin-2-yl)-7-methoxy-1-methyl-1H-benzo[d]imidazole-5-carboxylic acid](/img/structure/B8527295.png)

![Phenyl{3-[1-(pyrrolidin-1-yl)prop-1-en-1-yl]phenyl}methanone](/img/structure/B8527308.png)
